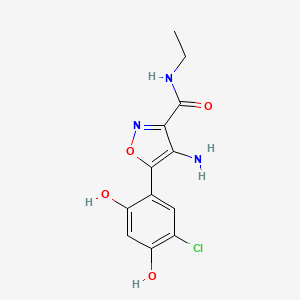
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, which includes an isoxazole ring and a chlorinated phenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chlorinated Phenyl Group: This step involves the chlorination of a phenyl ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like ethylamine and a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and chlorination steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets in cells. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through modulation of these targets, leading to changes in cellular function.
Comparison with Similar Compounds
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-methylisoxazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-propylisoxazole-3-carboxamide: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12ClN3O4 |
|---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
4-amino-5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12ClN3O4/c1-2-15-12(19)10-9(14)11(20-16-10)5-3-6(13)8(18)4-7(5)17/h3-4,17-18H,2,14H2,1H3,(H,15,19) |
InChI Key |
JKTQYVXIHSTRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1N)C2=CC(=C(C=C2O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
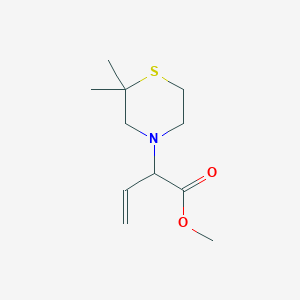
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
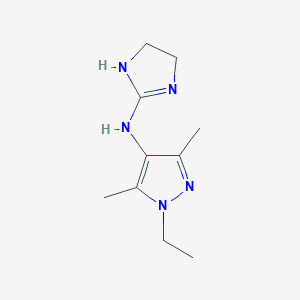
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
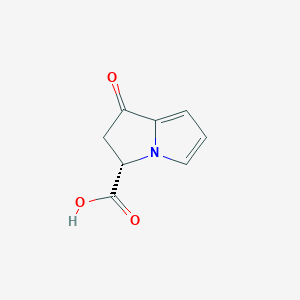
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
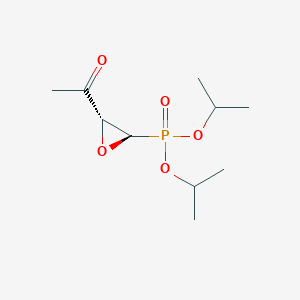
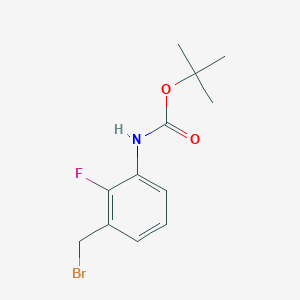
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
